molecular formula C16H21N3O2 B11388596 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No.: B11388596
M. Wt: 287.36 g/mol
InChI Key: JEIZETVDAQMDLE-UHFFFAOYSA-N
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Description

4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Alkylation: Introduction of the ethyl group at the nitrogen atom of the benzodiazole ring.

    Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Methoxyethyl Substitution: The final step involves the substitution of the pyrrolidinone ring with a 2-methoxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the methoxyethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: The benzodiazole ring and the pyrrolidinone ring can undergo various substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar applications.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. Benzodiazole derivatives have been explored for their potential in treating conditions such as anxiety, epilepsy, and cancer.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE
  • 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-ETHOXYETHYL)PYRROLIDIN-2-ONE
  • 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PIPERIDIN-2-ONE

Uniqueness

The uniqueness of 4-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYETHYL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its use in various applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C16H21N3O2/c1-3-19-14-7-5-4-6-13(14)17-16(19)12-10-15(20)18(11-12)8-9-21-2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

JEIZETVDAQMDLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCOC

Origin of Product

United States

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